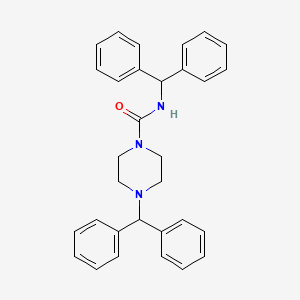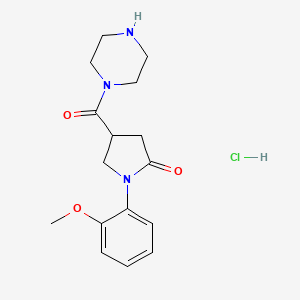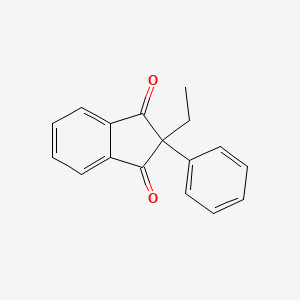![molecular formula C12H7ClO2 B1655605 4-Chloro[1,1'-biphenyl]-2,5-dione CAS No. 39171-11-4](/img/structure/B1655605.png)
4-Chloro[1,1'-biphenyl]-2,5-dione
Vue d'ensemble
Description
4-Chloro[1,1’-biphenyl]-2,5-dione is an organic compound with the molecular formula C12H7ClO2 It is a derivative of biphenyl, where a chlorine atom is substituted at the 4th position and two ketone groups are present at the 2nd and 5th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro[1,1’-biphenyl]-2,5-dione can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the Wurtz-Fittig reaction, where an aryl halide reacts with sodium in the presence of a dry ether solvent . This method is less commonly used due to the harsh reaction conditions and lower yields.
Industrial Production Methods
In industrial settings, the production of 4-Chloro[1,1’-biphenyl]-2,5-dione often involves continuous flow processes to ensure high efficiency and scalability . These processes typically utilize automated systems to control reaction parameters, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro[1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Various substituted biphenyl derivatives
Applications De Recherche Scientifique
4-Chloro[1,1’-biphenyl]-2,5-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro[1,1’-biphenyl]-2,5-dione involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites . This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobiphenyl: Similar structure but lacks the ketone groups.
4-Chloro-1,1’-biphenyl-2-amine: Contains an amine group instead of ketones.
4-Chloro-1,1’-biphenyl-2,3-diol: Contains hydroxyl groups instead of ketones.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a versatile compound in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
2-chloro-5-phenylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2/c13-10-7-11(14)9(6-12(10)15)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHICAABNXHFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=CC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384729 | |
| Record name | 4-Chloro[1,1'-biphenyl]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39171-11-4 | |
| Record name | 4-Chloro[1,1'-biphenyl]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


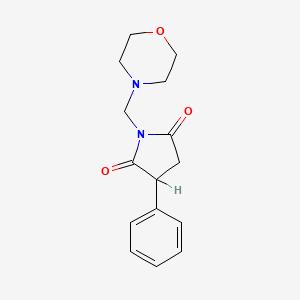
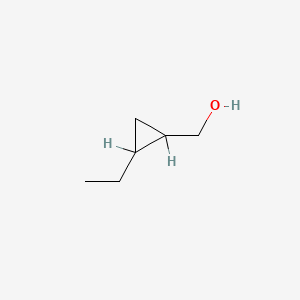
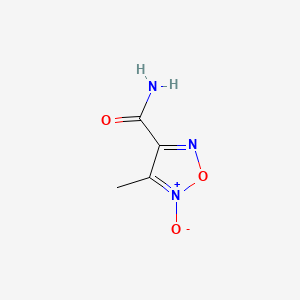
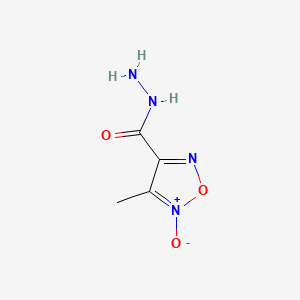
![Ethyl 2-ethylsulfanyl-5-(4-nitrophenyl)-4-oxo-7-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1655528.png)
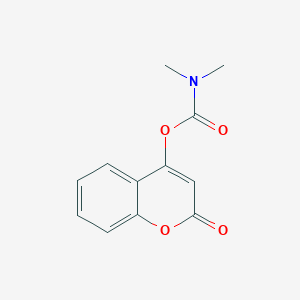
![(1S,5R)-6-Azabicyclo[3.2.1]octane](/img/structure/B1655531.png)
![2,4-dinitro-N-[(E)-1-phenylhexylideneamino]aniline](/img/structure/B1655533.png)
![7-(4-Bromophenyl)-5-thien-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1655534.png)
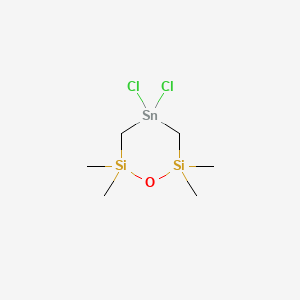
![(3aS,6aR)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one](/img/structure/B1655542.png)
